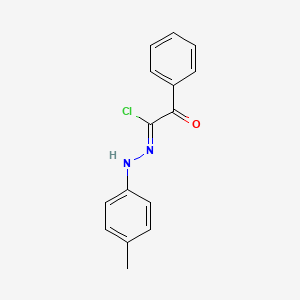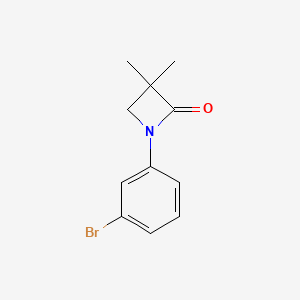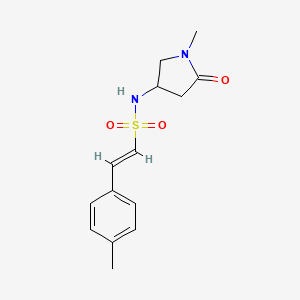![molecular formula C20H18ClN5OS B2631903 7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 901242-68-0](/img/structure/B2631903.png)
7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine . Pyrimidine derivatives have been recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction . The yield of the reaction was reported to be 73% .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IR, NMR, and MS data . The compound has a molecular weight of 492.2 as indicated by its MS [MH +] (m/z) value . The IR spectrum shows characteristic peaks for NH, CH3, C=C, C=N, and CH2 groups . The 1H-NMR spectrum provides information about the types and the environment of the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a melting point of 176-179°C . Other physical and chemical properties such as solubility, stability, and reactivity can be inferred from its molecular structure and the functional groups present in the molecule .Applications De Recherche Scientifique
- Compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s and P = 37.8 GPa). These properties make it comparable to the current secondary-explosive benchmark, CL-20 .
- Compound 10 has remarkable density (1.91 g/cm³ at 20 °C), excellent thermal stability (Td = 305 °C), and superior calculated detonation performance (Dv = 9200 m/s and P = 34.8 GPa). It outperforms existing heat-resistant explosives .
- Compounds 14, 17, and 19 are sensitive but exhibit high calculated detonation performance. These could find applications as primary explosives .
- Researchers have developed eco-friendly methods for synthesizing related compounds. For instance, a microwave-mediated, catalyst-free approach yields 1,2,4-triazolo[1,5-a]pyridines with high yields .
- While not directly related to the compound you mentioned, other derivatives in the [1,2,4]triazolo family have been evaluated for their antimicrobial effects. For example, 3-(3-chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were tested against various microorganisms .
- X-ray diffraction studies can reveal the relationship between weak interactions and sensitivity in energetic materials. Understanding these interactions informs the design of next-generation compounds for specific applications .
Energetic Materials
Synthetic Methods
Antimicrobial Effects
Structural Relationships and Weak Interactions
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound 7-(2-Chlorophenyl)-5-Methyl-2-(Methylsulfanyl)-N-Phenyl-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 7-(2-Chlorophenyl)-5-Methyl-2-(Methylsulfanyl)-N-Phenyl-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide affects the cell cycle progression . Specifically, it leads to cell growth arrest at the G0-G1 stage , disrupting the normal progression of the cell cycle and affecting downstream cellular processes .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that 7-(2-Chlorophenyl)-5-Methyl-2-(Methylsulfanyl)-N-Phenyl-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide possesses suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .
Propriétés
IUPAC Name |
7-(2-chlorophenyl)-5-methyl-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-12-16(18(27)23-13-8-4-3-5-9-13)17(14-10-6-7-11-15(14)21)26-19(22-12)24-20(25-26)28-2/h3-11,17H,1-2H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBGKPWYKIZHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2631821.png)

![4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2631823.png)

![N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide](/img/structure/B2631827.png)
![17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B2631829.png)
![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2631831.png)

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2631836.png)
![Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate](/img/structure/B2631837.png)

